molecular formula C14H15PS B120639 Diphenyl(2-mercaptoethyl)phosphine CAS No. 3190-79-2

Diphenyl(2-mercaptoethyl)phosphine

Cat. No.: B120639
CAS No.: 3190-79-2
M. Wt: 246.31 g/mol
InChI Key: DJPUGZSLVKFBGD-UHFFFAOYSA-N
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Description

Diphenyl(2-mercaptoethyl)phosphine is an organophosphorus compound characterized by the presence of both phosphine and thiol functional groups. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(2-mercaptoethyl)phosphine typically involves the reaction of diphenylphosphine with an appropriate thiol precursor under controlled conditions. One common method includes the reaction of diphenylphosphine with 2-chloroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diphenyl(2-mercaptoethyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphine group can be reduced to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phosphine oxides.

    Substitution: Thioethers, phosphine derivatives.

Scientific Research Applications

Diphenyl(2-mercaptoethyl)phosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Diphenyl(2-mercaptoethyl)phosphine involves its interaction with molecular targets through its phosphine and thiol groups. The thiol group can form covalent bonds with metal ions, while the phosphine group can coordinate with transition metals. These interactions facilitate various catalytic processes and biochemical reactions.

Comparison with Similar Compounds

    Diphenylphosphine: Lacks the thiol group, making it less versatile in certain reactions.

    2-Mercaptoethanol: Contains a hydroxyl group instead of a phosphine group, limiting its coordination chemistry applications.

    Triphenylphosphine: Contains an additional phenyl group, affecting its steric and electronic properties.

Uniqueness: Diphenyl(2-mercaptoethyl)phosphine is unique due to the presence of both phosphine and thiol groups, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in both organic synthesis and catalysis.

Properties

IUPAC Name

2-diphenylphosphanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPUGZSLVKFBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333324
Record name 2-(Diphenylphosphanyl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3190-79-2
Record name 2-(Diphenylphosphanyl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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